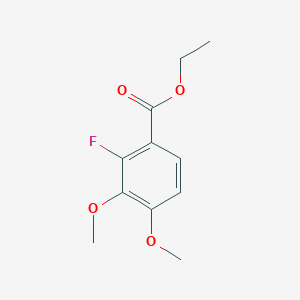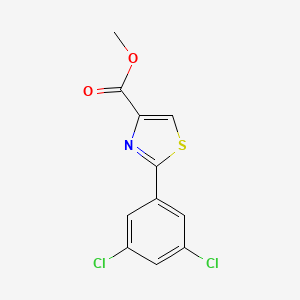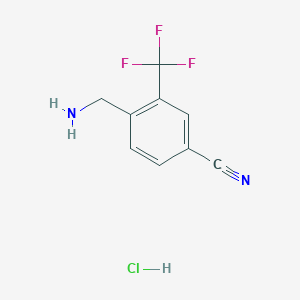
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with a molecular formula of C8H8ClF3N2 It is a derivative of benzonitrile, characterized by the presence of an aminomethyl group and a trifluoromethyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:
Nitrile Formation: The initial step involves the introduction of a nitrile group onto the benzene ring. This can be achieved through a reaction between a suitable benzene derivative and a nitrile source under appropriate conditions.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done using a Mannich reaction, where formaldehyde and a primary or secondary amine are used in the presence of an acid catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aminomethyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.
Industry: It is used in the development of materials with specific properties, such as enhanced stability or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound lacks the aminomethyl group but shares the trifluoromethyl and nitrile functionalities.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: This compound has a hydrazine group instead of the aminomethyl group.
Uniqueness
4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H8ClF3N2 |
|---|---|
Molekulargewicht |
236.62 g/mol |
IUPAC-Name |
4-(aminomethyl)-3-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14;/h1-3H,5,14H2;1H |
InChI-Schlüssel |
UTJMULVVRRYQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)

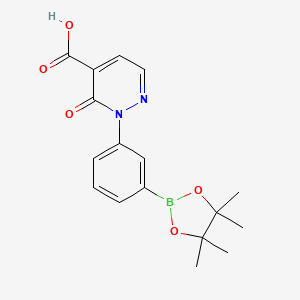
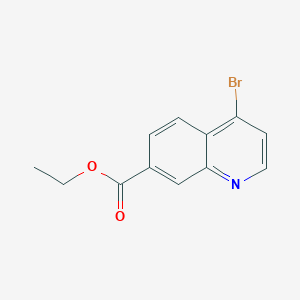
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)



![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)


